molecular formula C24H34N6O4 B4456138 4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4456138
M. Wt: 470.6 g/mol
InChI Key: NENKIUFGHXISDI-UHFFFAOYSA-N
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Description

4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperidine and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.

    Coupling Reactions: The piperidine and pyrimidine rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield. The process may include:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of piperidine and pyrimidine moieties, along with the trimethoxyphenyl group, makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4/c1-17-14-21(27-23(25-17)29-8-6-5-7-9-29)28-10-12-30(13-11-28)24(31)26-18-15-19(32-2)22(34-4)20(16-18)33-3/h14-16H,5-13H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENKIUFGHXISDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
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4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

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